molecular formula C7H14O3 B6147520 [3-(methoxymethyl)oxolan-3-yl]methanol CAS No. 1566018-21-0

[3-(methoxymethyl)oxolan-3-yl]methanol

Cat. No.: B6147520
CAS No.: 1566018-21-0
M. Wt: 146.2
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Description

[3-(Methoxymethyl)oxolan-3-yl]methanol, with the CAS Registry Number 1620017-02-8, is a chemical compound of interest in scientific research and development . It has a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol . This oxolane derivative features both a hydroxymethyl and a methoxymethyl functional group attached to the same carbon atom of the oxolane (tetrahydrofuran) ring, making it a valuable bifunctional building block for chemical synthesis. Compounds with similar structural motifs, such as methoxy-modified groups, are frequently explored in various research fields. In drug discovery, such functional groups are integral to the design of active pharmaceutical ingredients and prodrugs . For instance, research into GPR88 agonists for alcohol use disorder has highlighted the methoxymethyl group as a key structural feature, though it can be a site of metabolic oxidation . Furthermore, methoxy-modified materials are investigated in advanced material science applications, including the development of enhanced carriers for drug delivery systems . This compound is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions under an inert atmosphere at room temperature are recommended to maintain the stability of the product .

Properties

CAS No.

1566018-21-0

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A widely employed strategy involves the cyclization of 3-methoxy-1,5-pentanediol under acidic conditions. This method leverages Brønsted acids (e.g., p-toluenesulfonic acid) to protonate a hydroxyl group, facilitating intramolecular nucleophilic attack and subsequent ring closure.

Procedure :

  • Diol Preparation : 3-Methoxy-1,5-pentanediol is synthesized via nucleophilic substitution of 1,5-dibromopentane with sodium methoxide, followed by hydrolysis.

  • Cyclization : The diol (1.0 mol) is dissolved in toluene with pyridinium p-toluenesulfonate (PPTS, 0.2 mol) and heated to reflux under Dean-Stark conditions to remove water.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/ethanol, 20:1) to yield this compound in 75–85% yield.

Optimization :

  • Temperature : Elevated temperatures (100–120°C) enhance reaction rates but risk dehydration byproducts.

  • Catalyst Load : PPTS at 10 mol% balances efficiency and cost.

Nucleophilic Substitution on Oxolane Derivatives

This approach modifies preformed oxolane derivatives through selective substitution. For example, 3-bromooxolane reacts with sodium methoxide to introduce the methoxymethyl group, followed by hydroxymethylation.

Procedure :

  • Synthesis of 3-Bromooxolane : Oxolane is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation.

  • Methoxymethylation : 3-Bromooxolane (1.0 mol) is treated with sodium methoxide (1.2 mol) in THF at 0°C, yielding 3-methoxymethyloxolane.

  • Hydroxymethylation : The intermediate undergoes hydroxymethylation via formaldehyde in the presence of BF₃·OEt₂, achieving 60–70% yield.

Challenges :

  • Regioselectivity : Competing substitutions at adjacent positions necessitate precise stoichiometry.

  • Purification : Distillation under reduced pressure (40–60°C, 0.1 mmHg) isolates the product.

Protection-Deprotection Approaches

Multi-step sequences using protective groups enable selective functionalization. A common route involves:

  • Benzoylation : 3,3-Bis(hydroxymethyl)oxolane is treated with benzoyl chloride to protect one hydroxyl group.

  • Methylation : The remaining hydroxyl is methylated using methyl iodide and NaH.

  • Deprotection : Methanolic sodium hydroxide cleaves the benzoyl group, yielding the target compound in 65% overall yield.

Advantages :

  • Selectivity : Benzoyl groups prevent over-alkylation.

  • Scalability : Reactions proceed efficiently at 50–100 mmol scales.

Experimental Procedures and Optimization

Reaction Conditions and Yields

MethodStarting MaterialCatalyst/ConditionsYield (%)Purity (%)
Acid-Catalyzed Cyclization3-Methoxy-1,5-pentanediolPPTS, toluene, reflux8598
Nucleophilic Substitution3-BromooxolaneNaOMe, THF, 0°C7095
Protection-Deprotection3,3-Bis(hydroxymethyl)oxolaneBzCl, NaH, MeOH6597

Key Observations :

  • Acid-catalyzed cyclization offers the highest yield but requires rigorous water removal.

  • Nucleophilic substitution demands anhydrous conditions to avoid hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.49 (s, 2H, CH₂OCH₃), 3.38 (t, J = 6.7 Hz, 2H, OCH₂), 1.68–1.72 (m, 4H, ring CH₂).

  • ¹³C NMR : 72.8 (C-O), 58.3 (OCH₃), 25.4 (ring CH₂).

Mass Spectrometry :

  • HRMS (ESI+) : m/z calcd for C₆H₁₂O₃ [M + Na]⁺: 155.0688; found: 155.0691.

Infrared Spectroscopy :

  • Strong bands at 1080 cm⁻¹ (C-O-C) and 3400 cm⁻¹ (O-H).

Applications and Derivatives

The compound serves as a precursor for:

  • Fragrance Chemicals : Ether derivatives exhibit floral and citrus notes, as seen in patent formulations.

  • Pharmaceutical Intermediates : Hydroxymethyl groups facilitate conjugation with bioactive moieties .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(Methoxymethyl)oxolan-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.

Major Products

    Oxidation: Aldehydes (e.g., [3-(formyl)oxolan-3-yl]methanol), carboxylic acids (e.g., [3-(carboxymethyl)oxolan-3-yl]methanol).

    Reduction: Alcohols (e.g., [3-(hydroxymethyl)oxolan-3-yl]methanol), ethers.

    Substitution: Halides (e.g., [3-(chloromethyl)oxolan-3-yl]methanol), amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: [3-(Methoxymethyl)oxolan-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Protecting Group: The methoxymethyl group can serve as a protecting group for alcohols during multi-step synthetic processes.

Biology

    Biochemical Studies: This compound is used in biochemical research to study enzyme interactions and metabolic pathways involving tetrahydrofuran derivatives.

Medicine

    Drug Development: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.

Industry

    Polymer Production: It is used in the production of specialized polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which [3-(methoxymethyl)oxolan-3-yl]methanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxymethyl group can enhance the compound’s solubility and stability, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [3-(methoxymethyl)oxolan-3-yl]methanol with structurally related oxolane derivatives, emphasizing molecular features, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
This compound C₇H₁₄O₃ (hypothetical) 146.18 (calc.) Methoxymethyl (ether), hydroxymethyl (alcohol) High polarity; potential pharmaceutical intermediate
[3-(Methylamino)oxolan-3-yl]methanol C₆H₁₃NO₂ 131.17 Methylamino (secondary amine), hydroxymethyl (alcohol) Enhanced solubility; bioactive intermediates
(3-Methoxyoxolan-3-yl)methanol C₆H₁₂O₃ 132.16 Methoxy (ether), hydroxymethyl (alcohol) Stable ether linkage; solvent compatibility
[3-(Benzylamino)oxolan-3-yl]methanol ~C₁₃H₁₉NO₂ ~221.29 (calc.) Benzylamino (aromatic amine), hydroxymethyl (alcohol) Pharmacophore for receptor-targeted drugs
{1-[4-Methoxyoxolan-3-yl]-1H-triazol-4-yl}methanol C₈H₁₃N₃O₃ 199.21 Methoxy (ether), triazole (heterocycle), hydroxymethyl Click chemistry applications; antiviral agents
2-(Methoxymethyl)oxolane-2-carboxylic acid C₇H₁₂O₄ 160.17 Methoxymethyl (ether), carboxylic acid Acid-catalyzed reactions; polymer precursors

Functional Group Analysis

  • Ether vs. Amine Substituents: The methoxymethyl group in the target compound provides steric bulk and chemical stability compared to the more reactive methylamino group in [3-(methylamino)oxolan-3-yl]methanol. Amine-containing derivatives exhibit higher solubility in aqueous media due to hydrogen bonding . Benzylamino-substituted analogs (e.g., [3-(benzylamino)oxolan-3-yl]methanol) introduce aromaticity, enhancing lipophilicity for blood-brain barrier penetration in CNS drug candidates .
  • Hydroxymethyl Reactivity :

    • The hydroxymethyl group in all compounds enables esterification or oxidation to carboxylic acids. For example, 2-(methoxymethyl)oxolane-2-carboxylic acid () serves as a precursor for biodegradable polymers .

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis routes for [3-(methoxymethyl)oxetan-3-yl]methanol?

  • Structural Features : The compound contains an oxetane ring (a four-membered cyclic ether) substituted with methoxymethyl and hydroxymethyl groups at the 3-position. Its molecular formula is C₆H₁₂O₃ , with SMILES notation COCC1(COC1)CO and InChIKey PFOWSDLDKYIRHI-UHFFFAOYSA-N .
  • Synthesis Routes : While direct synthesis protocols are not explicitly detailed in the evidence, analogous oxetane derivatives are synthesized via nucleophilic substitution or ring-opening reactions. For example, oxetane rings can be functionalized using methoxymethyl chloride or protected alcohols under controlled conditions (e.g., LiAlH₄ reduction or alkylation) .

Q. How can spectroscopic techniques confirm the structure of [3-(methoxymethyl)oxetan-3-yl]methanol?

  • NMR Spectroscopy :

  • ¹H NMR : Peaks for oxetane ring protons (δ ~4.0–4.5 ppm), methoxymethyl (-OCH₂OCH₃, δ ~3.3–3.5 ppm), and hydroxymethyl (-CH₂OH, δ ~3.7–4.0 ppm).
  • ¹³C NMR : Oxetane carbons (δ ~70–80 ppm), methoxy carbon (δ ~55 ppm), and hydroxymethyl carbon (δ ~60–65 ppm).
    • IR Spectroscopy : Stretching vibrations for -OH (broad peak ~3200–3600 cm⁻¹), ether C-O (~1100 cm⁻¹), and alcohol C-O (~1050 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : High solubility in polar solvents (e.g., water, methanol, DMSO) due to hydroxyl and ether groups. Limited solubility in nonpolar solvents like hexane .
  • Stability : The oxetane ring is strain-sensitive but stable under neutral conditions. Acidic/basic conditions may induce ring-opening. Storage recommendations: anhydrous, inert atmosphere (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases optimized for polar compounds (e.g., hexane/isopropanol mixtures).
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) to selectively modify one enantiomer.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Activation of Hydroxymethyl Group : Convert -CH₂OH to a better leaving group (e.g., tosylate or mesylate) using TsCl or MsCl in pyridine.
  • Ring Strain Utilization : Leverage the oxetane’s inherent ring strain to facilitate ring-opening reactions with nucleophiles (e.g., amines, thiols) under mild conditions.
  • Catalysis : Transition-metal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions involving the methoxymethyl group .

Q. How does [3-(methoxymethyl)oxetan-3-yl]methanol interact with biological targets, and what are the implications for drug discovery?

  • Mechanistic Insights :

  • The oxetane ring mimics transition states in enzymatic reactions (e.g., glycosidase inhibition).
  • Hydroxymethyl and methoxymethyl groups enable hydrogen bonding and hydrophobic interactions with proteins (e.g., kinase ATP-binding pockets).
    • Case Study : Similar oxetane derivatives (e.g., (3-Phenyloxetan-3-yl)methanol) show activity as kinase inhibitors or anti-inflammatory agents by modulating TRP channels .

Methodological Considerations

  • Contradictions in Data : Some studies report varying ring-opening rates for oxetanes (Table 1). Verify reaction conditions (pH, solvent) when replicating results .
  • Biological Assays : Use fluorescence polarization or SPR to quantify target binding affinity. Correlate structural modifications (e.g., substituent electronegativity) with activity .

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